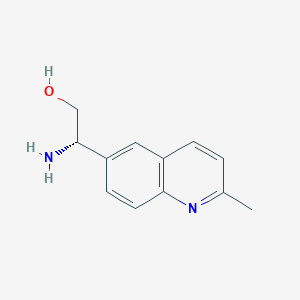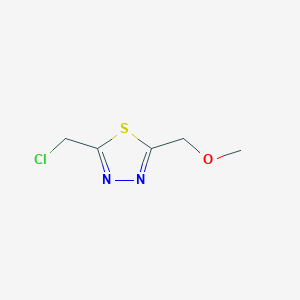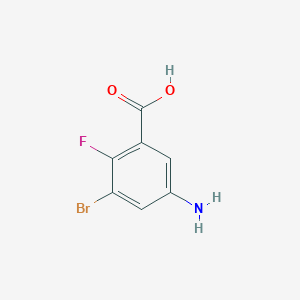
(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol is a chiral compound with a molecular formula of C12H14N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Functional Group Introduction:
Chiral Center Formation: The chiral center is introduced by reacting the intermediate with an appropriate chiral reagent under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-2-amino-1-(2-methylquinolin-6-yl)ethan-1-ol
- 2-(2-Methylquinolin-6-yl)ethan-1-ol
- 4-Hydroxy-2-quinolones
Uniqueness
(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol is unique due to its specific chiral center and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2-methylquinolin-6-yl)ethanol |
InChI |
InChI=1S/C12H14N2O/c1-8-2-3-10-6-9(11(13)7-15)4-5-12(10)14-8/h2-6,11,15H,7,13H2,1H3/t11-/m1/s1 |
Clé InChI |
WYJPKUOHOIEMQZ-LLVKDONJSA-N |
SMILES isomérique |
CC1=NC2=C(C=C1)C=C(C=C2)[C@@H](CO)N |
SMILES canonique |
CC1=NC2=C(C=C1)C=C(C=C2)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)


![4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)


![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)

![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)

